

O,O'-Diacetyl-L-tartaric anhydride physical properties

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Compound of Interest

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An In-depth Technical Guide to the Physical Properties of O,O'-Diacetyl-L-**tartaric anhydride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O'-Diacetyl-L-**tartaric anhydride**, also known as (+)-Diacetyl-L-**tartaric anhydride**, is a chiral derivatizing agent widely employed in analytical chemistry and organic synthesis.^[1] Its primary application lies in the resolution of racemic mixtures, particularly amino alcohols, through techniques like high-performance liquid chromatography (HPLC) with UV/Vis detection or mass spectrometry.^{[1][2]} This guide provides a comprehensive overview of its core physical properties, experimental protocols for its synthesis, and logical workflows for its application, designed for professionals in research and drug development.

Chemical Identity and Structure

- IUPAC Name: [(3R,4R)-4-acetyloxy-2,5-dioxoxolan-3-yl] acetate^{[3][4]}
- Synonyms: (+)-Diacetyl-L-**tartaric anhydride**, L-(+)-O,O'-Diacetyl-tartaric acid anhydride^[5]
- Molecular Formula: C₈H₈O₇^{[3][4]}
- Molecular Weight: 216.14 g/mol ^{[3][6]}
- CAS Number: 6283-74-5^[4]

- EC Number: 228-502-7

Physical and Chemical Properties

The physical characteristics of O,O'-Diacetyl-L-**tartaric anhydride** are critical for its handling, storage, and application. These properties are summarized in the table below.

Property	Value	Source(s)
Appearance	White crystalline solid, powder, flakes, or needles.	[3][4][7]
Melting Point	130-135 °C	[2][4][5]
Optical Activity	[α]20/D +59° (c=6 in acetone)	
[α]20/D +56° to +62° (c=6 in acetone)	[4]	
[α]D20 +97.2° (c=0.47 in dry chloroform)	[8]	
Solubility	Soluble in methanol and dichloromethane. Slightly soluble in water.	[2][5]
Stability	Moisture sensitive. Reacts with water to form the corresponding acid.[2][5][7] The product is not stable for long-term storage; in a standard stoppered bottle, it may become gummy and its melting point can drop significantly within days.[8]	
Storage	Recommended storage at 2-8°C. Should be kept in a vacuum desiccator over phosphorus pentoxide and paraffin.[8]	

Experimental Protocols

Synthesis of O,O'-Diacetyl-L-tartaric anhydride

A common and documented method for the synthesis of O,O'-diacetyl-L-tartaric anhydride involves the reaction of L-tartaric acid with acetic anhydride in the presence of an acid catalyst. [9] The following protocol is adapted from Organic Syntheses.[8]

Materials:

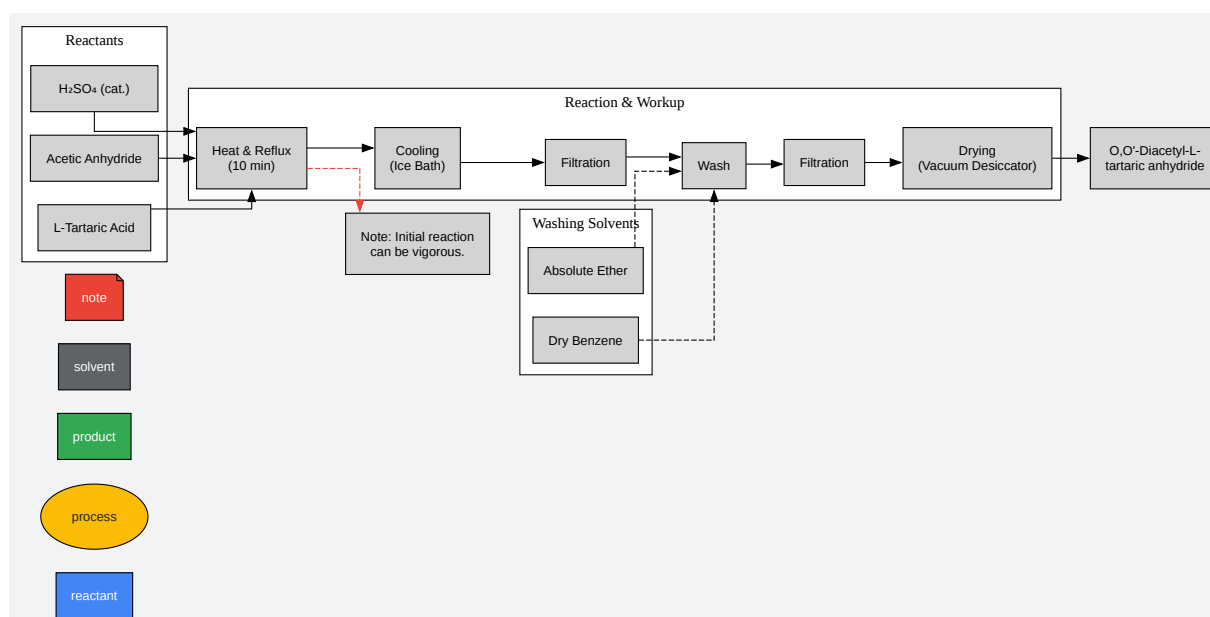
- Anhydrous, powdered L-tartaric acid
- Acetic anhydride
- Concentrated sulfuric acid
- Dry benzene
- Cold absolute ether

Procedure:

- **Reaction Setup:** In a 500-ml three-necked round-bottomed flask equipped with a liquid-sealed stirrer and two reflux condensers, place 40 g (0.27 mole) of anhydrous, powdered L-tartaric acid.[8]
- **Addition of Reagents:** Prepare a solution of 1.2 ml of concentrated sulfuric acid in 136 g (1.33 moles) of acetic anhydride. Add this solution to the flask and begin stirring.[8]
- **Reaction:** The mixture will warm as the tartaric acid dissolves. Heat the solution gently under reflux with continued stirring for 10 minutes. The reaction can be vigorous initially, necessitating the large flask and dual condensers.[8]
- **Isolation:** Pour the hot solution into a beaker and cool it in an ice bath for 1 hour to induce crystallization.[8]
- **Purification:** Collect the crude crystalline product on a Büchner funnel. Wash the crystals twice with 20-ml portions of dry benzene. Subsequently, stir the product mechanically with

175 ml of cold absolute ether, filter again, and place it in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours to dry.[8]

- Yield: This process typically yields 41–44.5 g (71–77%) of O,O'-diacetyl-L-tartaric anhydride.[8]



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Caption: Workflow for the synthesis of O,O'-Diacetyl-L-tartaric anhydride.

Purification of Potentially Degraded Anhydride

If an infrared (IR) spectrum indicates the presence of hydroxyl (OH) bands due to degradation, a repurification step is necessary.[2]

- Reflux 4g of the anhydride in 12.6 mL of acetic anhydride containing a few drops of concentrated H₂SO₄ for 10 minutes.[2]

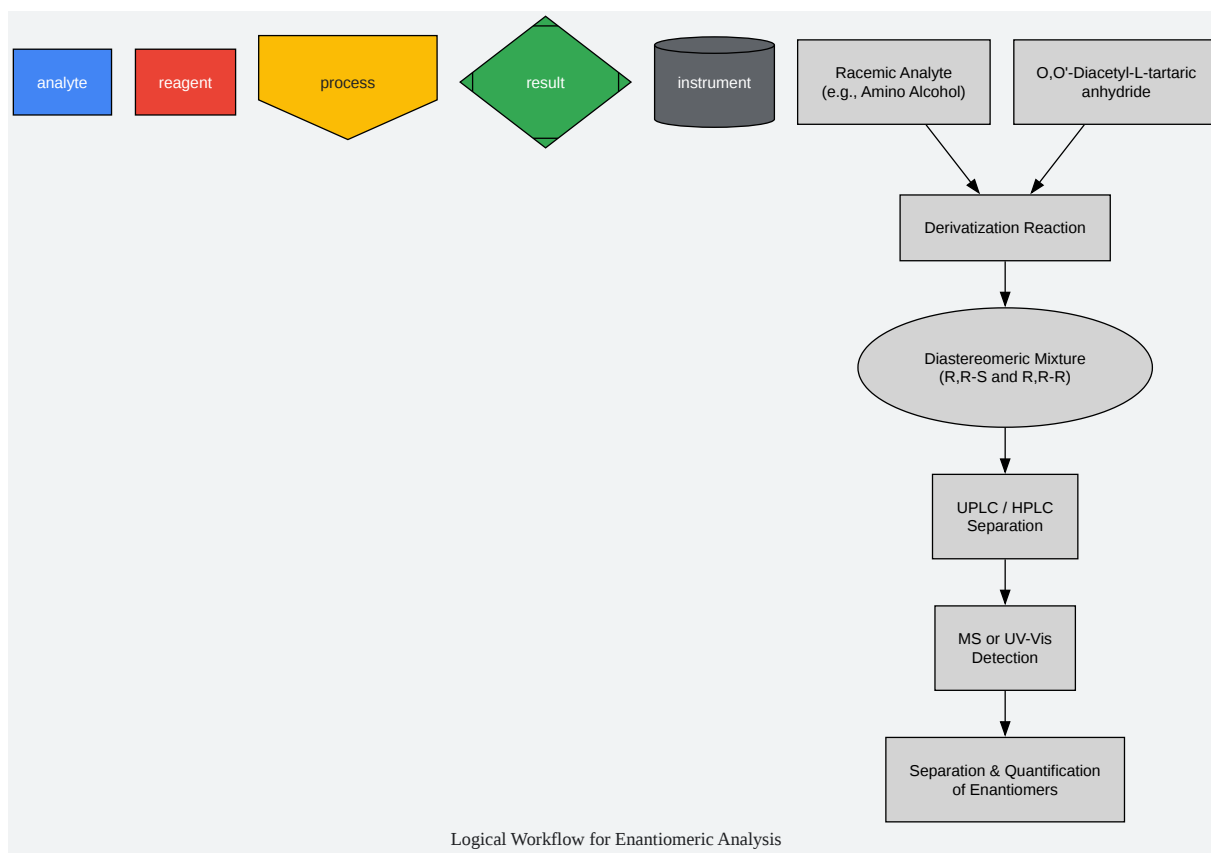
- Pour the hot mixture onto ice to precipitate the product.[2]
- Collect the crystals and wash them with dry benzene (2 x 2 mL).[2]
- Stir the collected solid with 17 mL of cold diethyl ether, filter, and dry in a vacuum desiccator over P₂O₅ and paraffin.[2]

Application in Chiral Derivatization

O,O'-Diacetyl-L-**tartaric anhydride** is a key reagent for determining the enantiomeric composition of chiral molecules, such as vigabatrin and trantinterol, in biological samples.[2] The fundamental principle involves reacting the chiral anhydride with a racemic analyte to form diastereomers. These diastereomers possess different physical properties and can be separated and quantified using standard chromatographic techniques.

The logical workflow for this application is as follows:

- **Sample Preparation:** The analyte (e.g., a racemic amino alcohol) is extracted from the biological matrix (e.g., plasma, serum).
- **Derivatization:** The extracted analyte is reacted with O,O'-Diacetyl-L-**tartaric anhydride**. This reaction converts the pair of enantiomers into a pair of diastereomers.
- **Chromatographic Separation:** The resulting diastereomeric mixture is injected into an HPLC or UPLC system. Due to their different stereochemistry, the diastereomers interact differently with the stationary phase and are separated.
- **Detection and Quantification:** A detector, such as a mass spectrometer (MS) or UV-Vis detector, is used to identify and quantify the separated diastereomers, thereby allowing for the determination of the original enantiomeric ratio.[2]



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Caption: Logical workflow for chiral derivatization and analysis.

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References

- 1. (+)-O,O'-Diacetyl-L-tartaric anhydride (97%) - Amerigo Scientific [amerigoscientific.com]
- 2. (+)-DIACETYL-L-TARTARIC ANHYDRIDE | 6283-74-5 [chemicalbook.com]
- 3. (+)-Diacetyl-L-tartaric anhydride | C₈H₈O₇ | CID 513914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 336040050 [thermofisher.com]
- 5. chemwhat.com [chemwhat.com]
- 6. scbt.com [scbt.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. EP0600714B1 - Process for producing O,O'-diacyltartaric anhydride and process for producing O,O'-diacyltartaric acid - Google Patents [patents.google.com]
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